An In-Depth Technical Guide to cis-13,16-Docosadienoic Acid Methyl Ester
An In-Depth Technical Guide to cis-13,16-Docosadienoic Acid Methyl Ester
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-13,16-Docosadienoic Acid Methyl Ester, a significant long-chain fatty acid methyl ester (FAME). This document delineates its chemical structure, physicochemical properties, and detailed protocols for its synthesis, purification, and analytical characterization. Furthermore, it explores the biological significance of its parent fatty acid, focusing on its role as a signaling molecule through receptors such as FFAR4/GPR120 and PPARγ. This guide is intended to serve as a critical resource for researchers in lipidomics, pharmacology, and drug development, providing the foundational knowledge and practical methodologies required for the effective utilization of this compound in a research setting.
Introduction and Scientific Context
cis-13,16-Docosadienoic acid methyl ester, also known as methyl (13Z,16Z)-docosa-13,16-dienoate, is the methyl ester form of the corresponding ω-6 polyunsaturated fatty acid (PUFA)[1][2]. As a very long-chain fatty acid derivative, it belongs to a class of molecules with profound biological importance[3]. While the methyl ester form is primarily used as an analytical standard or a research tool for its improved volatility and stability in techniques like gas chromatography, the parent fatty acid, cis-13,16-docosadienoic acid (DDA), is gaining attention for its significant bioactivity[1][4].
The parent acid has demonstrated potent anti-inflammatory, antioxidant, and even antitumor properties, positioning it as a molecule of interest for therapeutic development[5]. DDA is a known agonist of the free fatty acid receptor 4 (FFAR4), also known as GPR120, a key receptor in regulating metabolism and inflammation[1]. Understanding the structure and behavior of its methyl ester is therefore paramount for its accurate quantification and for conducting controlled in vitro and in vivo studies. This guide provides the necessary technical depth to support such advanced research endeavors.
Physicochemical Properties and Structure
The molecule is a long-chain ester featuring 23 carbon atoms, with two cis-configured double bonds at the 13th and 16th carbon positions[5][6]. This unsaturated nature results in a liquid form at room temperature and dictates its solubility and chromatographic behavior[7].
Chemical Structure
Caption: 2D structure of methyl (13Z,16Z)-docosa-13,16-dienoate.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | methyl (13Z,16Z)-docosa-13,16-dienoate | [6] |
| Synonyms | (Z,Z)-Methyl docosa-13,16-dienoate | [8] |
| CAS Number | 61012-47-3 | [9] |
| Molecular Formula | C₂₃H₄₂O₂ | [6] |
| Molecular Weight | 350.58 g/mol | [10] |
| Form | Liquid | [7] |
| Predicted Density | 0.878 ± 0.06 g/cm³ | [5] |
| Predicted Boiling Point | 425.1 ± 14.0 °C | [5] |
| Solubility | Ethanol (100 mg/ml), DMF (30 mg/ml), DMSO (30 mg/ml) | [7] |
| SMILES | CCCCC\C=C/C\C=C/CCCCCCCCCCCC(=O)OC | [10] |
| InChI Key | UPIRHFZFPVEDCF-NQLNTKRDSA-N | [8] |
Synthesis and Purification Workflow
The most direct method for preparing cis-13,16-docosadienoic acid methyl ester is through the acid-catalyzed esterification of its parent free fatty acid. This process is favored for its efficiency and the relative stability of the cis double bonds under acidic conditions compared to harsh basic conditions.
Synthesis Workflow Diagram
Caption: Workflow for synthesis and purification of the methyl ester.
Detailed Synthesis Protocol: Acid-Catalyzed Esterification
This protocol describes a standard laboratory-scale synthesis. The rationale for using an acid catalyst like sulfuric acid is its efficacy in protonating the carbonyl oxygen of the fatty acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cis-13,16-docosadienoic acid in anhydrous methanol (approx. 20-fold molar excess). The use of anhydrous methanol is critical to drive the equilibrium towards the ester product, as water is a byproduct of the reaction.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the polyunsaturated fatty acid.
-
Catalysis: Slowly add concentrated sulfuric acid to the solution to a final concentration of 1-2% (v/v).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the fatty acid spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the methyl ester into a non-polar solvent like hexane or diethyl ether. Repeat the extraction three times.
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual salts and methanol.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Detailed Purification Protocol: Argentation Chromatography
Argentation (silver ion) chromatography is a powerful technique that separates lipids based on the number, configuration (cis/trans), and position of double bonds. Silver ions form reversible π-complexes with the double bonds; the more double bonds, the stronger the retention on the column.
-
Stationary Phase Preparation: Prepare a slurry of silica gel impregnated with silver nitrate (typically 10-20% by weight) in a non-polar solvent like hexane.
-
Column Packing: Carefully pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude methyl ester product from the synthesis step in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a gradient of a more polar solvent, such as diethyl ether or acetone, in hexane.
-
Saturated FAMEs will elute first.
-
Mono-unsaturated FAMEs will follow.
-
The desired di-unsaturated FAME (cis-13,16-docosadienoic acid methyl ester) will elute in subsequent fractions.
-
-
Fraction Analysis: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. The final product should be stored under an inert atmosphere at -20°C[7].
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized ester. A combination of chromatographic and spectroscopic techniques is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for FAME analysis, providing both retention time for identification and a mass spectrum for structural confirmation.
-
Protocol: A sample is dissolved in hexane and injected into a GC equipped with a polar capillary column (e.g., VF-5MS or similar). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 270°C) to resolve FAMEs based on chain length and unsaturation[8].
-
Expected Data: The NIST WebBook provides a mass spectrum for cis-13,16-docosadienoic acid methyl ester, which can be used for library matching[2]. The molecular ion peak ([M]⁺) is expected at m/z 350. Key fragments arise from cleavages along the aliphatic chain. Clusters of peaks separated by 14 mass units (corresponding to CH₂ groups) are characteristic of long-chain alkanes[11].
Table of Key Mass Spectrum Fragments:
| m/z (Mass-to-Charge Ratio) | Putative Fragment Identity | Significance |
| 350 | [C₂₃H₄₂O₂]⁺ | Molecular Ion (M⁺) |
| 319 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 264 | C₁₇H₂₈O₂ | Cleavage related to double bond positions |
| 81, 67, 55 | Various CₓHᵧ⁺ fragments | Common hydrocarbon fragments from the alkyl chain |
(Data derived from NIST Mass Spectrometry Data Center)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR:
-
~5.35 ppm (m): Olefinic protons (-CH=CH-). The multiplet pattern arises from coupling to each other and to adjacent methylene protons.
-
~3.67 ppm (s): Methyl ester protons (-COOCH₃). This sharp singlet is highly diagnostic.
-
~2.77 ppm (t): Methylene protons between the two double bonds (=CH-CH₂ -CH=). This is a key signal for methylene-interrupted dienes.
-
~2.30 ppm (t): Methylene protons alpha to the carbonyl group (-CH₂ -COO-).
-
~2.05 ppm (m): Methylene protons adjacent to the double bonds (-CH₂ -CH=).
-
~1.30 ppm (br s): Bulk methylene protons of the long aliphatic chain.
-
~0.88 ppm (t): Terminal methyl protons (-CH₂-CH₃ ).
-
-
¹³C-NMR:
-
~174.3 ppm: Carbonyl carbon (C =O).
-
~130.0 ppm: Olefinic carbons (-C H=C H-).
-
~51.4 ppm: Methyl ester carbon (-COOC H₃).
-
~34.1 ppm: Carbon alpha to the carbonyl group (-C H₂-COO-).
-
~25.6 ppm: Methylene carbon between the double bonds.
-
~14.1 ppm: Terminal methyl carbon.
-
22-32 ppm: Range for other aliphatic carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is useful for confirming functional groups. For a FAME, the spectrum is characterized by:
-
~3010 cm⁻¹: C-H stretch of the cis-double bond (=C-H).
-
~2925 & 2855 cm⁻¹: Asymmetric and symmetric C-H stretching of methylene groups.
-
~1740 cm⁻¹: Strong C=O stretching of the ester group. This is a highly characteristic peak.
-
~1440 cm⁻¹: Asymmetric stretching of -CH₃ in the methyl ester.
-
~1170-1190 cm⁻¹: C-O stretching of the ester group.
Biological Significance and Signaling Pathways
The biological activity of cis-13,16-docosadienoic acid methyl ester is primarily understood through the actions of its parent fatty acid, which functions as a signaling molecule by activating specific cellular receptors.
FFAR4/GPR120 Signaling
Free Fatty Acid Receptor 4 (FFAR4), a G-protein coupled receptor, is a key sensor for long-chain fatty acids, including docosadienoic acid. Its activation is linked to potent anti-inflammatory effects and metabolic regulation.
-
Mechanism of Action: Upon binding of DDA, FFAR4 can signal through two primary pathways:
-
Gαq/11 Pathway: Activation of the Gαq/11 subunit leads to the stimulation of Phospholipase C (PLCβ), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which can modulate various downstream effectors, including hormone secretion.
-
β-Arrestin-2 Pathway: Ligand binding also promotes the recruitment of β-arrestin-2. This interaction is crucial for the anti-inflammatory effects. The FFAR4/β-arrestin-2 complex can inhibit the TAK1 signaling pathway, thereby suppressing the activation of pro-inflammatory transcription factors like NF-κB and reducing the production of inflammatory cytokines[12][13].
-
Caption: Simplified FFAR4/GPR120 signaling cascade.
PPARγ Signaling
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that acts as a transcription factor. Fatty acids and their derivatives are natural ligands for PPARs.
-
Mechanism of Action: As a lipid-soluble molecule, DDA can enter the cell and the nucleus.
-
Ligand Binding: DDA binds to the ligand-binding domain of PPARγ.
-
Heterodimerization: This binding induces a conformational change, causing the release of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR)[14].
-
Gene Transcription: This PPARγ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid uptake, fatty acid metabolism, and adipogenesis, contributing to improved insulin sensitivity[15].
-
Caption: Overview of the PPARγ nuclear receptor signaling pathway.
Safety, Handling, and Storage
As a research chemical, cis-13,16-docosadienoic acid methyl ester requires careful handling.
-
Safety: While considered relatively non-toxic, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling of the neat oil or its solutions in volatile organic solvents should be performed in a chemical fume hood.
-
Storage: Due to its polyunsaturated nature, the compound is susceptible to oxidation. It should be stored at -20°C in a tightly sealed glass container under an inert atmosphere (argon or nitrogen). Avoid storage in plastic containers, as organic solutions can leach plasticizers.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
cis-13,16-Docosadienoic acid methyl ester is a valuable tool for the scientific community. Its utility as an analytical standard is critical for studies investigating the metabolism and signaling of its bioactive parent fatty acid. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers to synthesize, purify, and characterize this compound, enabling further exploration of its promising therapeutic potential in metabolic and inflammatory diseases. The elucidation of its interactions with key signaling pathways like FFAR4 and PPARγ continues to open new avenues for drug discovery and development.
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NIST. (2025). Mass spectrum of cis-13,16-Docasadienoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Dudley, R. A., & Anderson, R. E. (1975). Separation of polyunsaturated fatty acids by argentation thin layer chromatography. Lipids, 10(2), 113-115. Retrieved from [Link]
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